molecular formula C6H9FN2 B15311698 3-(2-Fluoroethyl)azetidine-3-carbonitrile

3-(2-Fluoroethyl)azetidine-3-carbonitrile

Cat. No.: B15311698
M. Wt: 128.15 g/mol
InChI Key: ZSQMHQUKFWEFNQ-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)azetidine-3-carbonitrile is a chemical compound with the molecular formula C6H9FN2 It is characterized by the presence of a fluoroethyl group attached to an azetidine ring, which is further connected to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)azetidine-3-carbonitrile typically involves the reaction of azetidine with 2-fluoroethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)azetidine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

3-(2-Fluoroethyl)azetidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)azetidine-3-carbonitrile
  • 3-(2-Bromoethyl)azetidine-3-carbonitrile
  • 3-(2-Iodoethyl)azetidine-3-carbonitrile

Uniqueness

3-(2-Fluoroethyl)azetidine-3-carbonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9FN2

Molecular Weight

128.15 g/mol

IUPAC Name

3-(2-fluoroethyl)azetidine-3-carbonitrile

InChI

InChI=1S/C6H9FN2/c7-2-1-6(3-8)4-9-5-6/h9H,1-2,4-5H2

InChI Key

ZSQMHQUKFWEFNQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CCF)C#N

Origin of Product

United States

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